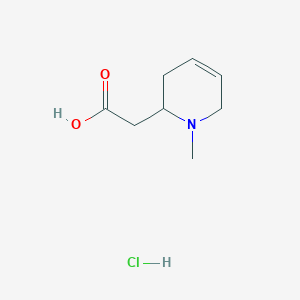
2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride” is a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also contains a methyl group and an acetic acid group . It’s important to note that the exact properties and applications of this specific compound may not be fully documented in the literature.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with a methyl group and an acetic acid group attached . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants used. As a general rule, the pyridine ring in the compound can participate in various reactions such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Scientific Research Applications
Chemical Synthesis and Structural Studies
The research into 2-(1-Methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride and its derivatives encompasses a variety of synthetic routes and structural analyses. These compounds serve as critical intermediates and building blocks in the synthesis of complex organic molecules with potential applications in medicinal chemistry, materials science, and as tools for biological research.
Synthesis of Pyridine Derivatives
The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters leads to the formation of 4H-pyrano[3,2-c]pyridines, demonstrating the utility of pyridine derivatives as precursors in heterocyclic chemistry. The transformation of these compounds under various conditions can yield a wide array of functionalized pyridines with potential application in drug discovery and materials science (Mekheimer, Mohamed, & Sadek, 1997).
Structural Analysis of Pyridine Carboxylates
The synthesis and X-Ray structural analysis of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids from 2-aminopyridines offer insights into the conformational preferences of pyridine carboxylates in solution and the solid state. Such studies are vital for understanding the physicochemical properties of pyridine derivatives, which can influence their reactivity and interaction with biological targets (Chui et al., 2004).
Molecular Docking and Screening
Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. This research demonstrates the potential of pyridine derivatives in drug development, offering a pathway for the discovery of new therapeutic agents with optimized binding affinities to specific biological targets (Flefel et al., 2018).
Catalytic Applications
The study of Cu(II)/pypzacac complexes as catalysts in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water illustrates the role of pyridine derivatives in catalysis. These findings are significant for developing environmentally friendly catalytic processes that utilize water as a solvent, contributing to the advancement of green chemistry (Xie et al., 2014).
Properties
IUPAC Name |
2-(1-methyl-3,6-dihydro-2H-pyridin-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-5-3-2-4-7(9)6-8(10)11;/h2-3,7H,4-6H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOGLVJJBEUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCC1CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,2-Diphenylacetyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2806918.png)

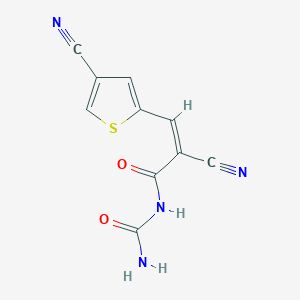
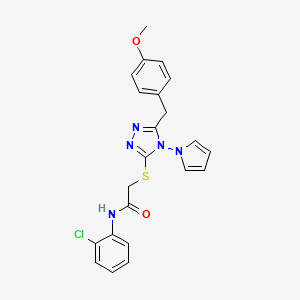
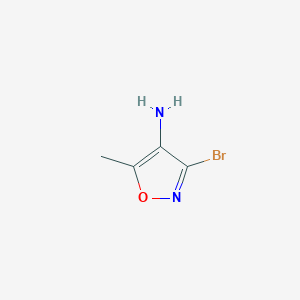

![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)
![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)

![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2806935.png)
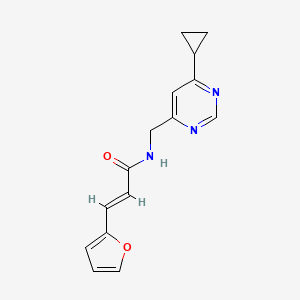
![5-amino-N-(2-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806939.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)
